Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Overview
Description
INT-767(cas 1000403-03-1) is a inhibitor of FXR and TGF5 and could have probable effect against some liver and metabolic diseases. It was just planed a Phase II trial for Hepatic fibrosis. IC50: 30 nM(EC50, FXR), 630 nM(EC50, TGR5).
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Triorganotin(IV) derivatives of sodium deoxycholate were synthesized, characterized, and evaluated for antimicrobial and antitumor activities. These compounds exhibited significant antifungal and anticancer activities, suggesting potential as antifungal agents and in cancer treatment (Shaheen et al., 2014).
Structural Elucidation and Crystallography
- Studies on the structure of related compounds, such as 5,22-Stigmastadien-3β-yl p-toluenesulfonate, provide insights into molecular conformation and interactions, which are crucial for understanding the molecular properties and potential applications of similar compounds (Ketuly et al., 2010).
Inhibitors of Androgen Biosynthesis
- Certain derivatives of androsterone, similar in structure, have been studied as inhibitors of androgen biosynthesis. These findings could inform research into similar compounds for therapeutic applications in hormonal imbalances or diseases (Djigoué et al., 2012).
Synthesis of Liver X Receptor Agonists
- Bile acid analogs synthesized from hydeoxycholic acid showed agonist activity toward liver X receptors. Such research has implications for the development of therapeutic agents targeting cholesterol metabolism and associated diseases (Ching, 2013).
Herbal Therapeutics Against MRSA Infections
- A study on the potential use of botanicals against MRSA infections identified compounds structurally similar to the sodium sulfate derivative, showing promising results in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).
High-Resolution NMR Spectroscopy of Encapsulated Proteins
- Research on sodium bis(2-ethylhexyl)sulfosuccinate, a surfactant used in reverse micelles for protein encapsulation, contributes to understanding the interaction of proteins with similar compounds in high-resolution NMR studies (Shi et al., 2005).
properties
IUPAC Name |
sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHUPIUUZFFK-PMWRKVJASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23712772 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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